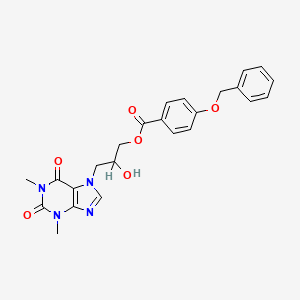![molecular formula C13H19NO8 B1198179 4-[(1R)-2-amino-1-hydroxyethyl]-2-methylphenol;(2R,3R)-2,3-dihydroxybutanedioic acid CAS No. 40915-50-2](/img/structure/B1198179.png)
4-[(1R)-2-amino-1-hydroxyethyl]-2-methylphenol;(2R,3R)-2,3-dihydroxybutanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is structurally related to isoproterenol bitartrate and is known for its interactions with various biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1R)-2-amino-1-hydroxyethyl]-2-methylphenol;(2R,3R)-2,3-dihydroxybutanedioic acid involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The initial step typically involves the formation of the benzenediol core, which is then subjected to various chemical reactions to introduce the hydroxy and amino groups. The final step involves the formation of the dihydroxybutanedioate salt .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The use of catalysts and solvents is also common to enhance the reaction rate and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(1R)-2-amino-1-hydroxyethyl]-2-methylphenol;(2R,3R)-2,3-dihydroxybutanedioic acid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are important intermediates in various biochemical pathways.
Reduction: Reduction reactions can convert this compound into its corresponding hydroquinone derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where the amino group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, each with distinct chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
4-[(1R)-2-amino-1-hydroxyethyl]-2-methylphenol;(2R,3R)-2,3-dihydroxybutanedioic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Studied for its interactions with enzymes and receptors, particularly in the context of neurotransmitter pathways.
Medicine: Investigated for its potential therapeutic effects, including its role as a bronchodilator and its impact on cardiovascular health.
Wirkmechanismus
The mechanism of action of 4-[(1R)-2-amino-1-hydroxyethyl]-2-methylphenol;(2R,3R)-2,3-dihydroxybutanedioic acid involves its interaction with specific molecular targets, such as adrenergic receptors. It acts as an agonist, binding to these receptors and triggering a cascade of intracellular events that lead to physiological responses. The pathways involved include the activation of adenylate cyclase, leading to increased levels of cyclic AMP and subsequent activation of protein kinase A .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(1R)-2-amino-1-hydroxyethyl]-2-methylphenol;(2R,3R)-2,3-dihydroxybutanedioic acid is structurally similar to compounds like isoproterenol, epinephrine, and norepinephrine. These compounds share a common core structure but differ in their functional groups and biological activities .
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Unlike its analogs, this compound has a distinct profile of receptor binding and activation, making it a valuable compound for both research and therapeutic applications .
Eigenschaften
CAS-Nummer |
40915-50-2 |
|---|---|
Molekularformel |
C13H19NO8 |
Molekulargewicht |
317.29 g/mol |
IUPAC-Name |
4-[(1R)-2-amino-1-hydroxyethyl]-2-methylphenol;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C9H13NO2.C4H6O6/c1-6-4-7(9(12)5-10)2-3-8(6)11;5-1(3(7)8)2(6)4(9)10/h2-4,9,11-12H,5,10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t9-;1-,2-/m01/s1 |
InChI-Schlüssel |
CRGJBQNAGIDXLG-NDAAPVSOSA-N |
SMILES |
CC1=C(C=CC(=C1)C(CN)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Isomerische SMILES |
CC1=C(C=CC(=C1)[C@H](CN)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(CN)O)O.C(C(C(=O)O)O)(C(=O)O)O |
| 40915-50-2 | |
Synonyme |
isolevin isoproterenol bitartrate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


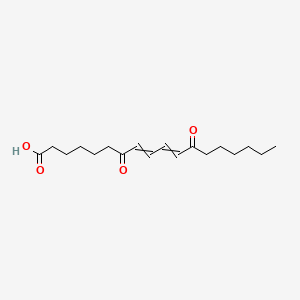
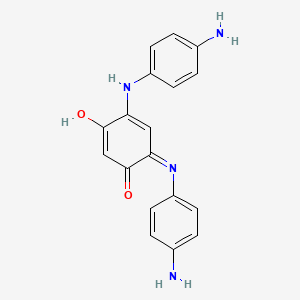
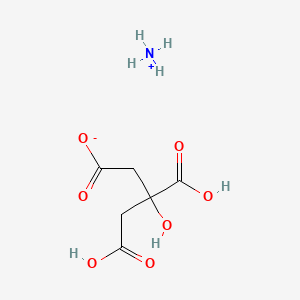
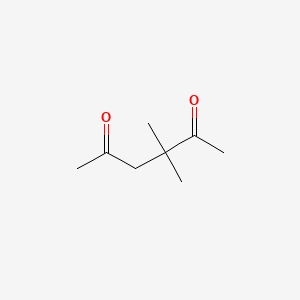

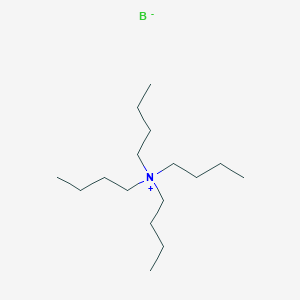
![[4-(Cyclohexylcarbamoyl)-2-(4-methoxyphenyl)-6-oxo-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxin-7-yl] acetate](/img/structure/B1198106.png)
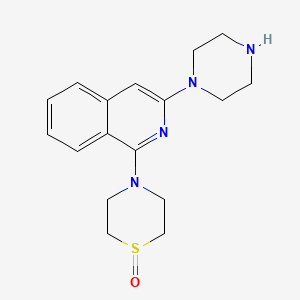
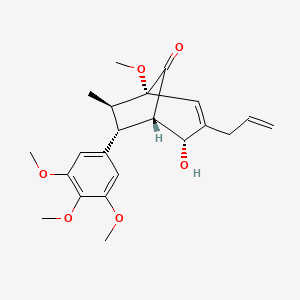
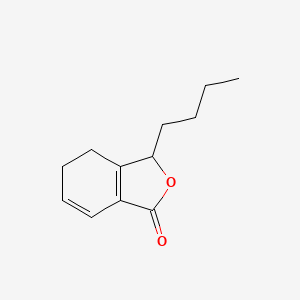
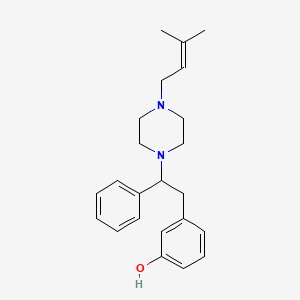
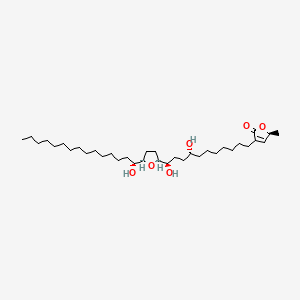
![1-(4-Cyclohexylphenoxy)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol](/img/structure/B1198118.png)
